C9 Acyl Chain Delivers Maximal Antinociceptive and Hypothermic Activity in Capsaicin‑Analog Series
In a systematic study of straight‑chain capsaicin analogues with unbranched alkyl side chains of varying length (C6–C12), the maximum antinociceptive and hypothermic response was observed exclusively for acyl chains containing 8 or 9 carbon atoms. Both shorter (C6–C7) and longer (C10+) chains gave quantitatively weaker effects [1]. This identifies the C9 nonanoyl chain as a critical determinant of biological potency.
| Evidence Dimension | Antinociceptive and hypothermic activity in a rat model (hot‑plate test, body‑temperature measurement) |
|---|---|
| Target Compound Data | Nonanoyl (C9) chain: maximal antinociceptive and hypothermic activity within the tested series |
| Comparator Or Baseline | C6–C7 and C10–C12 straight‑chain analogues: substantially lower activity; the decline is proportional to the deviation from C8–C9 |
| Quantified Difference | Activity peaks at C8–C9; exact ED50 values are not reported in the accessible abstract, but the rank‑order potency difference is clearly stated as “maximum” vs. “decreased equally”. |
| Conditions | In vivo rat hot‑plate analgesia test; hypothermia measured via rectal temperature; Life Sci. 1984, 34, 1241‑1248. |
Why This Matters
For drug‑discovery programs targeting TRPV1‑mediated analgesia, selecting nonanoyl chloride as the acylating agent guarantees the optimal chain length for maximal biological activity, thereby reducing the need for iterative SAR optimisation.
- [1] Hayes, A. G.; et al. Life Sci. 1984, 34 (13), 1241‑1248. PMID: 6708736. View Source
